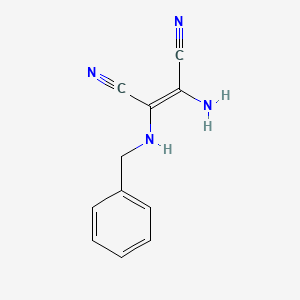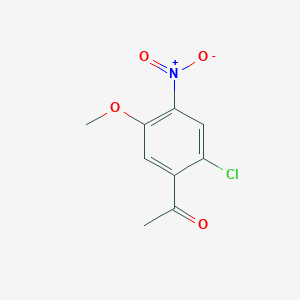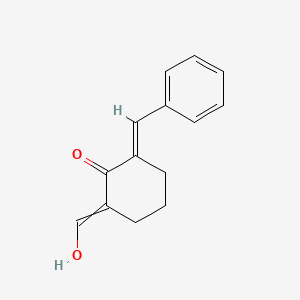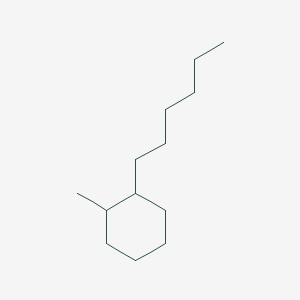![molecular formula C11H16N2O B11749265 (E)-(3-methylbutoxy)[(pyridin-3-yl)methylidene]amine](/img/structure/B11749265.png)
(E)-(3-methylbutoxy)[(pyridin-3-yl)methylidene]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(3-methylbutoxy)[(pyridin-3-yl)methylidene]amine is an organic compound that features a pyridine ring substituted with a methyleneamine group and a 3-methylbutoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(3-methylbutoxy)[(pyridin-3-yl)methylidene]amine typically involves the condensation of 3-methylbutanol with pyridine-3-carbaldehyde in the presence of an amine catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified using column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and increased efficiency. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(E)-(3-methylbutoxy)[(pyridin-3-yl)methylidene]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Corresponding amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(E)-(3-methylbutoxy)[(pyridin-3-yl)methylidene]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (E)-(3-methylbutoxy)[(pyridin-3-yl)methylidene]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (E)-(3-methylbutoxy)[(pyridin-2-yl)methylidene]amine
- (E)-(3-methylbutoxy)[(pyridin-4-yl)methylidene]amine
- (E)-(3-methylbutoxy)[(pyridin-3-yl)ethylidene]amine
Uniqueness
(E)-(3-methylbutoxy)[(pyridin-3-yl)methylidene]amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
(Z)-N-(3-methylbutoxy)-1-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C11H16N2O/c1-10(2)5-7-14-13-9-11-4-3-6-12-8-11/h3-4,6,8-10H,5,7H2,1-2H3/b13-9- |
InChI Key |
CNGQUYBZXYJBMD-LCYFTJDESA-N |
Isomeric SMILES |
CC(C)CCO/N=C\C1=CN=CC=C1 |
Canonical SMILES |
CC(C)CCON=CC1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B11749188.png)

![[3-(diethylamino)propyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11749209.png)

![N-[(3,5-difluorophenyl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11749212.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine](/img/structure/B11749230.png)

![1-(2-fluoroethyl)-4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11749243.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11749249.png)

![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11749254.png)
![2-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11749258.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11749271.png)
